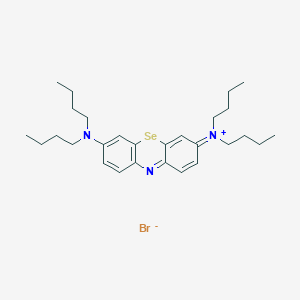
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide is a chemical compound with the molecular formula C28H42N3Se.Br. It is known for its unique properties and applications in various scientific fields. This compound is part of the phenoselenazin family, which is characterized by the presence of selenium in its structure. The compound is often used in research due to its interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide typically involves the reaction of phenoselenazin derivatives with dibutylamine in the presence of a bromide source. The reaction conditions often include:
Temperature: Moderate temperatures are usually preferred to ensure the stability of the compound.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields. The process typically includes:
Raw Materials: High-purity phenoselenazin derivatives and dibutylamine.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Sodium chloride or potassium iodide.
Major Products
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Corresponding halide derivatives.
Aplicaciones Científicas De Investigación
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptor Function: It can interact with cell surface receptors, altering their function and signaling pathways.
Comparación Con Compuestos Similares
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide can be compared with other similar compounds such as:
- Phenoselenazin-5-ium, 3,7-bis(dimethylamino)-, bromide
- Phenoselenazin-5-ium, 3,7-bis(diethylamino)-, bromide
- Phenoselenazin-5-ium, 3,7-bis(dipropylamino)-, bromide
Uniqueness
- Selenium Content : The presence of selenium in its structure makes it unique compared to other phenoxazin derivatives.
- Chemical Stability : It exhibits higher chemical stability under various conditions.
- Biological Activity : Shows distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
881376-00-7 |
|---|---|
Fórmula molecular |
C28H42BrN3Se |
Peso molecular |
579.5 g/mol |
Nombre IUPAC |
dibutyl-[7-(dibutylamino)phenoselenazin-3-ylidene]azanium;bromide |
InChI |
InChI=1S/C28H42N3Se.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MXUIDWYPYRWREV-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3[Se]2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


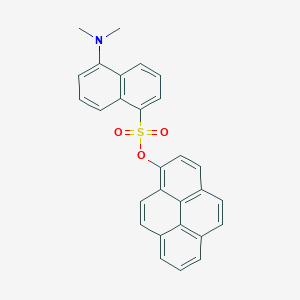
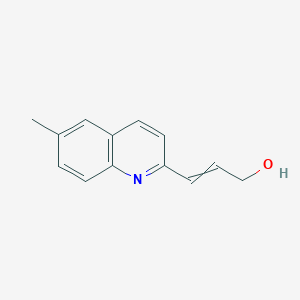
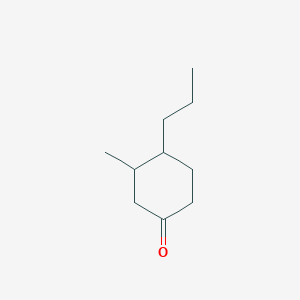
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
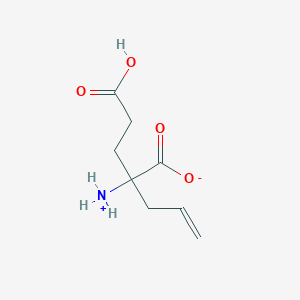
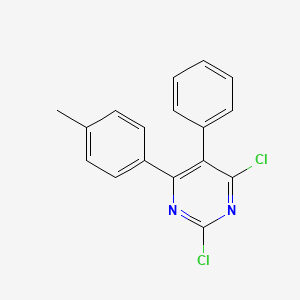


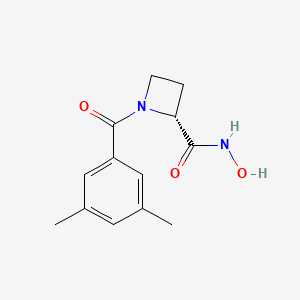
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
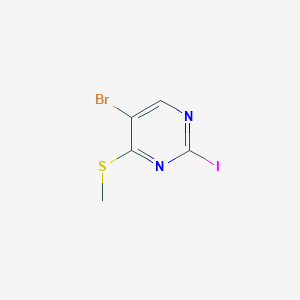
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
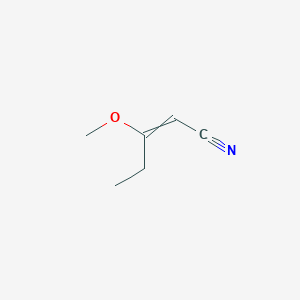
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
